

Initial characterization of 4,4'-Dimethoxy-1,1'-biphenyl

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Compound of Interest

Compound Name: 4,4'-Dimethoxy-1,1'-biphenyl

Cat. No.: B188815

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An In-Depth Technical Guide to the Initial Characterization of **4,4'-Dimethoxy-1,1'-biphenyl**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental physicochemical properties, synthesis, spectroscopic characterization, and potential biological applications of **4,4'-Dimethoxy-1,1'-biphenyl**. The information is intended to serve as a foundational resource for researchers in medicinal chemistry, materials science, and organic synthesis.

Physicochemical Properties

4,4'-Dimethoxy-1,1'-biphenyl, also known as 4,4'-bianisole, is a symmetrical organic compound.^{[1][2]} It presents as a white to off-white or pale yellow solid.^[3] While sparingly soluble in water, it demonstrates solubility in organic solvents such as ether and acetone.^[3]

Table 1: Physicochemical Data for **4,4'-Dimethoxy-1,1'-biphenyl**

Property	Value	Reference(s)
Molecular Formula	C ₁₄ H ₁₄ O ₂	[1]
Molecular Weight	214.26 g/mol	[1] [2]
Melting Point	179-180 °C (sublimates)	[4]
Boiling Point	314.4 °C (estimate)	[5]
Appearance	White to off-white solid	[5]
Solubility	Soluble in ether and acetone	[3]
CAS Number	2132-80-1	[1]

Synthesis of 4,4'-Dimethoxy-1,1'-biphenyl

The synthesis of **4,4'-Dimethoxy-1,1'-biphenyl** can be effectively achieved through a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its mild reaction conditions and tolerance of various functional groups.[\[6\]](#) An alternative approach involves the Ullmann condensation, a classic copper-catalyzed coupling reaction, though this often requires harsher conditions.[\[5\]](#)[\[7\]](#)

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol details the synthesis of **4,4'-Dimethoxy-1,1'-biphenyl** from 4-bromoanisole and 4-methoxyphenylboronic acid.

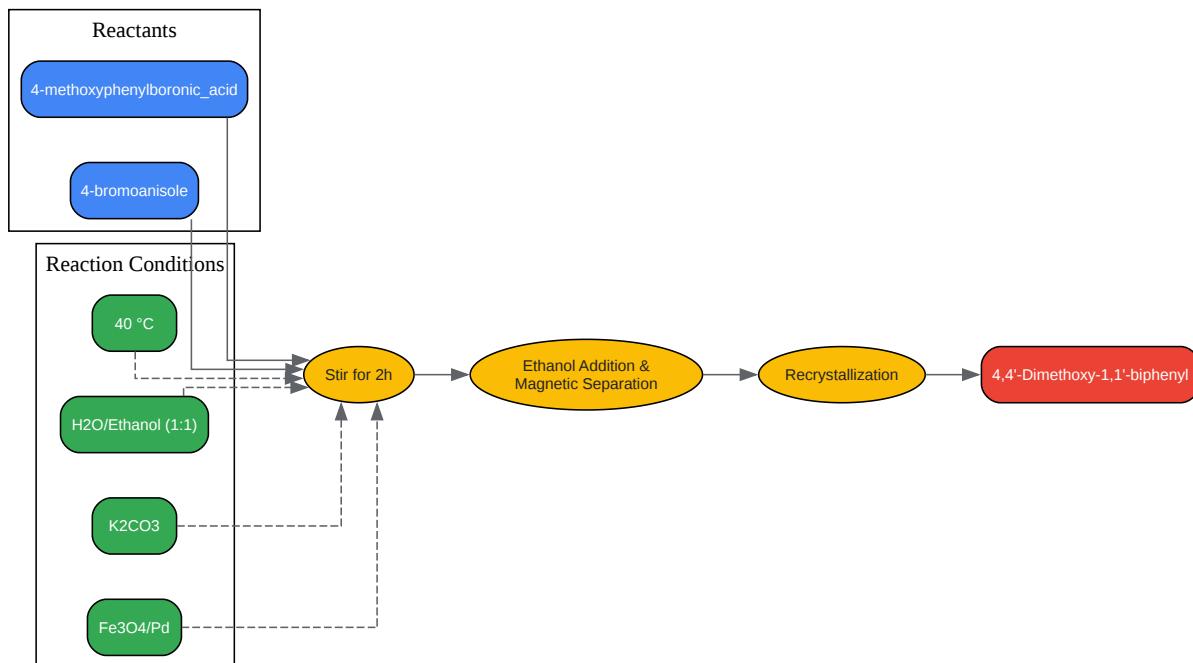
Materials:

- 4-bromoanisole (1 mmol)
- 4-methoxyphenylboronic acid (1.1 mmol)
- Fe₃O₄/Pd catalyst (10 mg)
- Potassium carbonate (K₂CO₃) (2 mmol, 0.276 g)
- Water-ethanol solution (1:1, 3 mL)

- Ethanol (5 mL)
- Round-bottom flask
- Magnetic stirrer
- TLC plates

Procedure:

- To a round-bottom flask, add 10 mg of the $\text{Fe}_3\text{O}_4/\text{Pd}$ catalyst, 1 mmol of 4-bromoanisole, 1.1 mmol of 4-methoxyphenylboronic acid, and 2 mmol of K_2CO_3 .
- Add 3 mL of a 1:1 water-ethanol solution to the flask.
- Stir the resulting mixture at 40 °C for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, add 5 mL of ethanol.
- Separate the catalyst from the mixture using a magnet.
- The final product can be purified by simple recrystallization.



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Suzuki-Miyaura synthesis workflow for **4,4'-Dimethoxy-1,1'-biphenyl**.

Spectroscopic Characterization

The structure of **4,4'-Dimethoxy-1,1'-biphenyl** has been confirmed using various spectroscopic methods.

Table 2: Spectroscopic Data for **4,4'-Dimethoxy-1,1'-biphenyl**

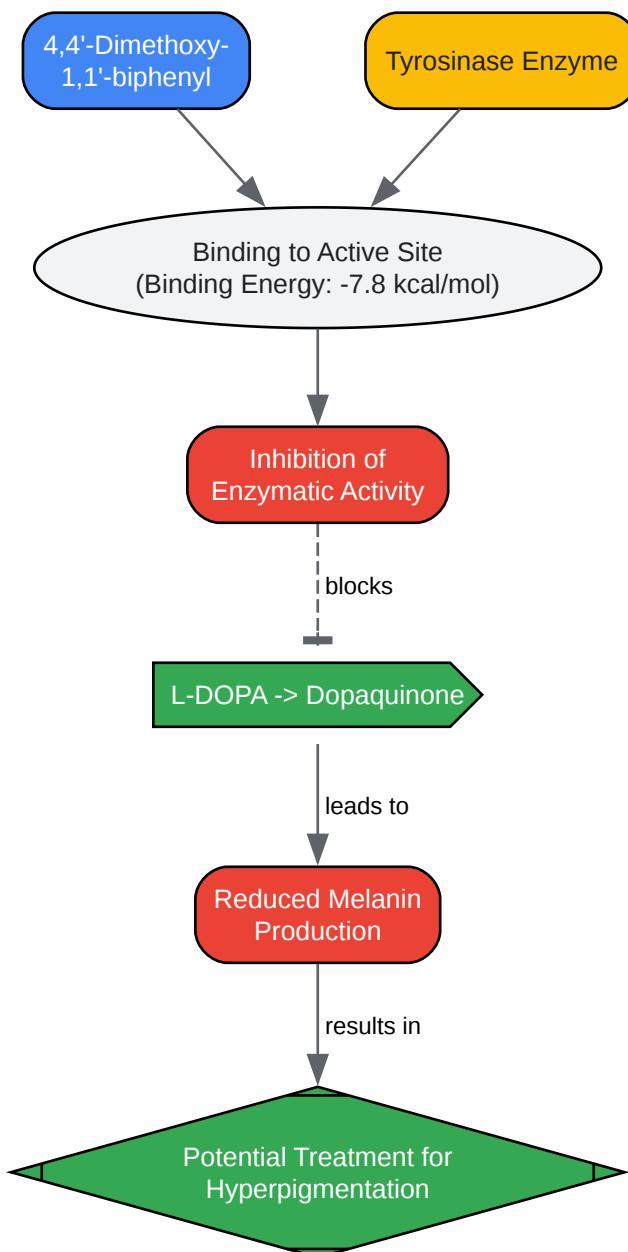
Technique	Data	Reference
FT-IR (cm^{-1})	3115, 2959, 2910, 2347, 1680, 1598, 1485, 1233, 1173, 1028, 813, 612	
^1H NMR (400 MHz, CDCl_3), δ (ppm)	7.26-7.49 (t, 4H, Ar-H), 6.95-6.97 (t, 4H, Ar-H), 3.85 (s, 6H, $-\text{OCH}_3$)	
^{13}C NMR (100 MHz, CDCl_3), δ (ppm)	158.67, 133.47, 127.73, 114.15, 55.34	

Applications in Drug Development

Biphenyl scaffolds are considered privileged structures in medicinal chemistry due to their prevalence in biologically active compounds.[\[6\]](#)[\[8\]](#) Derivatives of biphenyl have demonstrated a wide range of activities, including antifungal, anti-inflammatory, and anticancer properties.[\[9\]](#)

Potential as a Tyrosinase Inhibitor

Recent in silico studies have explored the therapeutic potential of **4,4'-Dimethoxy-1,1'-biphenyl**. Molecular docking analysis revealed a strong binding affinity between **4,4'-Dimethoxy-1,1'-biphenyl** and tyrosinase (PDB ID: 3NQ1), with a binding energy of -7.8 kcal/mol. Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for treating dermatological disorders related to hyperpigmentation. This finding suggests that **4,4'-Dimethoxy-1,1'-biphenyl** could serve as a potent inhibitor of tyrosinase.



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Proposed mechanism of tyrosinase inhibition by **4,4'-Dimethoxy-1,1'-biphenyl**.

Conclusion

4,4'-Dimethoxy-1,1'-biphenyl is a well-characterized compound with established physicochemical and spectroscopic properties. Its synthesis is readily achievable through modern cross-coupling techniques like the Suzuki-Miyaura reaction. Emerging computational evidence points to its potential as a tyrosinase inhibitor, making it a molecule of interest for

further investigation in the field of dermatology and drug development. This guide provides a solid foundation for researchers to build upon in their exploration of this and related biphenyl compounds.

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